N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of N,N-diethyl-4-nitroaniline with a suitable nitrile oxide precursor. One common method is the 1,3-dipolar cycloaddition reaction between an amidoxime and an organic nitrile . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to increase the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N,N-diethyl-2-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.
Scientific Research Applications
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and functional groups. The nitro group and the oxadiazole ring play crucial roles in its biological activity by interacting with various biomolecules and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-nitroaniline: Similar in structure but lacks the oxadiazole ring.
N,N-diethyl-2-nitroaniline: Similar but with different substitution patterns on the phenyl ring.
N,N-diethyl-2-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-3-21(4-2)15-11-10-14(12-16(15)22(23)24)18-19-17(20-25-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEVMLCMTLNCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.